4-(4-Methoxybenzenesulfonamido)benzamide
Description
4-(4-Methoxybenzenesulfonamido)benzamide is a sulfonamide derivative featuring a benzamide core linked to a 4-methoxybenzenesulfonamide group. This structure combines aromatic sulfonamide and benzamide moieties, which are pharmacologically significant due to their roles in enzyme inhibition (e.g., carbonic anhydrases, PD-L1) and antitumor activity . The methoxy group enhances solubility and modulates electronic properties, influencing binding interactions.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-20-12-6-8-13(9-7-12)21(18,19)16-11-4-2-10(3-5-11)14(15)17/h2-9,16H,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZGUZIATUSLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzenesulfonamido)benzamide typically involves the condensation of 4-methoxybenzenesulfonamide with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzenesulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-(4-Methoxybenzenesulfonamido)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzenesulfonamido)benzamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance, leading to the death of cancer cells . The compound also interacts with other enzymes and proteins, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Key Observations:
- PD-L1 Inhibition : Methoxy and halogen substituents (e.g., 4-fluorophenyl in Compound 4) enhance PD-L1 binding, likely due to hydrophobic interactions .
- Enzyme Inhibition: Thioureido and benzamide hybrids (e.g., 7f) show nanomolar affinity for hCA isoforms, critical for antitumor effects .
- Cytotoxicity : Podophyllotoxin analogs (e.g., 494) with sulfonamide-benzamide groups exhibit sub-micromolar GI₅₀ values, surpassing etoposide in potency .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Calculated based on structural similarity.
- Methoxy Groups: Improve solubility compared to non-polar analogs (e.g., trifluoromethyl derivatives in ) .
- Thermal Stability : Higher melting points (e.g., 215–217°C for 7l) correlate with crystalline purity, critical for formulation .
Mechanistic Insights
- PD-L1 Binding : Sulfonamide derivatives (e.g., Compound 4) disrupt PD-1/PD-L1 interactions via sulfonamide oxygen interactions with Tyr56 and Asp122 residues .
- Topoisomerase Inhibition : Planar benzamide moieties (e.g., in Compound 494) intercalate DNA, while sulfonamide groups enhance enzyme binding .
- ADMET Profiles : Most analogs (e.g., compounds) show low cytotoxicity to fibroblasts, suggesting favorable safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
